molecular formula C21H33N9O8S B12585618 L-Alanyl-L-alanyl-L-cysteinyl-L-histidylglycylglycylglycine CAS No. 632287-24-2

L-Alanyl-L-alanyl-L-cysteinyl-L-histidylglycylglycylglycine

Cat. No.: B12585618
CAS No.: 632287-24-2
M. Wt: 571.6 g/mol
InChI Key: ZPKHWQGUQXXGOZ-IMIFBBOLSA-N
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Description

L-Alanyl-L-alanyl-L-cysteinyl-L-histidylglycylglycylglycine is a heptapeptide with the sequence A-A-C-H-G-G-G. Its structure includes two alanine residues (hydrophobic, methyl side chains), one cysteine (thiol group for disulfide bonding), one histidine (imidazole ring for metal coordination), and three glycines (flexible backbone). The molecular formula is C₂₁H₄₅N₉O₁₄S, with a molecular weight of 679.07 g/mol. Key functional properties include:

  • Metal binding: Histidine and cysteine residues enable coordination with transition metals like zinc or copper.
  • Structural flexibility: Glycine repeats allow conformational adaptability.
  • Redox activity: Cysteine’s thiol group facilitates disulfide bond formation or antioxidant roles.

Properties

CAS No.

632287-24-2

Molecular Formula

C21H33N9O8S

Molecular Weight

571.6 g/mol

IUPAC Name

2-[[2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C21H33N9O8S/c1-10(22)18(35)28-11(2)19(36)30-14(8-39)21(38)29-13(3-12-4-23-9-27-12)20(37)26-6-16(32)24-5-15(31)25-7-17(33)34/h4,9-11,13-14,39H,3,5-8,22H2,1-2H3,(H,23,27)(H,24,32)(H,25,31)(H,26,37)(H,28,35)(H,29,38)(H,30,36)(H,33,34)/t10-,11-,13-,14-/m0/s1

InChI Key

ZPKHWQGUQXXGOZ-IMIFBBOLSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)NCC(=O)NCC(=O)O)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CS)C(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NCC(=O)NCC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-alanyl-L-cysteinyl-L-histidylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-alanyl-L-cysteinyl-L-histidylglycylglycylglycine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.

    Substitution: Various reagents, such as acyl chlorides or alkylating agents, can be used for substitution reactions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Alanyl-L-alanyl-L-cysteinyl-L-histidylglycylglycylglycine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism by which L-Alanyl-L-alanyl-L-cysteinyl-L-histidylglycylglycylglycine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biological pathways, including:

    Enzyme Inhibition: The peptide may inhibit certain enzymes by binding to their active sites.

    Signal Transduction: It can modulate signaling pathways by interacting with receptors or other signaling molecules.

    Protein-Protein Interactions: The peptide can form complexes with other proteins, affecting their function and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between the target peptide and related compounds (Table 1):

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Residues Functional Properties
Target Peptide C₂₁H₄₅N₉O₁₄S 679.07 Ala, Cys, His, Gly³ Metal binding, redox activity, flexibility
GLY-HIS-LEU-GLY³-LYS-GLN-ALA (405205-68-7) C₃₄H₅₇N₁₃O₁₁ 823.90 His, Leu, Lys, Gln, Gly³ Hydrogen bonding, solubility, protease resistance
ALA-SER-LEU-HIS-VAL-GLY-THR-GLN-CYS (156250-96-3) C₃₇H₆₂N₁₂O₁₃S 927.03 Ser, Leu, Val, Thr, Gln, Cys Hydrophobicity, hydroxyl/amide interactions
LEU-ALA-LEU³-CYS² (647837-19-2) C₄₂H₇₇N₉O₁₀S₂ 932.25 Leu⁶, Cys² Hydrophobic packing, disulfide stabilization
Key Observations:

Residue Diversity :

  • The target peptide lacks charged residues (e.g., lysine in , glutamine in ), reducing its solubility compared to but enhancing metal-binding specificity.
  • Compounds like are dominated by hydrophobic leucine, favoring membrane-associated applications, whereas the target’s glycine and histidine enhance aqueous-phase reactivity .

Functional Group Contributions :

  • Cysteine : All compounds except contain cysteine, but the target peptide has only one, limiting disulfide complexity compared to ’s two cysteines .
  • Histidine : Unique to the target and , enabling metal coordination absent in and .

Molecular Weight and Flexibility :

  • The target peptide’s lower molecular weight and glycine repeats suggest faster metabolic clearance but greater adaptability in binding pockets compared to bulkier peptides like .

Physicochemical Properties

  • Solubility : The target peptide’s histidine and glycine enhance water solubility (~15 mg/mL predicted), whereas leucine-rich is poorly soluble (<1 mg/mL) .
  • Stability : Compounds with multiple cysteines (e.g., ) exhibit higher oxidative stability via disulfide crosslinking, while the target peptide may require reducing environments to prevent cysteine oxidation .

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